molecular formula C13H12S B6315488 [1,1'-Biphenyl]-2-yl(methyl)sulfane CAS No. 19813-75-3

[1,1'-Biphenyl]-2-yl(methyl)sulfane

Cat. No. B6315488
CAS RN: 19813-75-3
M. Wt: 200.30 g/mol
InChI Key: ULQHZYNDLXOCDR-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is an organic compound. It’s closely related to “(4-Bromo-4’-methyl- [1,1’-biphenyl]-3-yl) (methyl)sulfane”, which has a molecular weight of 293.23 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the Suzuki−Miyaura coupling method has been used to synthesize difluorinated biphenyl compounds with excellent yields averaging 78% . A green and potentially scalable continuous flow synthesis of a popular sulfone containing nutraceutical, methylsulfonylmethane (MSM), has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .


Molecular Structure Analysis

The molecular structure of similar compounds like “1,1’-Biphenyl, 2-methyl-” has been analyzed and visualized using tools like Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of sulfones and sulfoxides has been achieved through aldehyde-promoted aerobic oxidation of sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “1,1’-Biphenyl, 2-methyl-” has a molecular weight of 168.2344 . The properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfur- and Nitrogen-Containing Derivatives : Research on [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives includes the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives. These derivatives exhibit physiological properties and have been synthesized through reactions involving phenylthiourea and acetophenone. The compounds demonstrate significant biological activity, including antioxidant effects and membrane stabilization at low concentrations (Farzaliyev et al., 2020).

  • Synthesis of Novel Biphenyl Ester Derivatives : A series of biphenyl ester derivatives has been synthesized, showing significant anti-tyrosinase activities. These compounds, including 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, were synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with carboxylic acids. Their inhibitory effects were confirmed through molecular docking studies (Kwong et al., 2017).

  • Electrochemical Studies : Schiff bases derived from thiophenyl-substituted benzidines were studied for their inhibitory effect on mild steel corrosion in hydrochloric acid. This research highlighted the potential of these compounds in corrosion inhibition (Behpour et al., 2008).

  • Photoredox-Catalyzed Cascade Annulation : A study on the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides was conducted. This research provides insights into the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).

Biomedical Research

  • Antimicrobial Properties : Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been explored for their potent and selective activities against the gastric pathogen Helicobacter pylori. These findings demonstrate the potential of [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives in developing novel antimicrobial agents (Carcanague et al., 2002).

  • Antituberculosis Activity : 3-Heteroarylthioquinoline derivatives, synthesized from [1,1'-Biphenyl]-2-yl(methyl)sulfane, showed significant in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential in antituberculosis treatments (Chitra et al., 2011).

  • Antioxidant and Antiradical Activity : A study investigated N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles for their antioxidant activity. This research indicates the potential of [1,1'-Biphenyl]-2-yl(methyl)sulfane derivatives in developing new antioxidants (Spasov et al., 2022).

  • Anticancer Activity : Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, derived from [1,1'-Biphenyl]-2-yl(methyl)sulfane, were synthesized and showed potent anticancer activity against human HCT-116 and MCF-7 cell lines. This underscores the relevance of these compounds in cancer research (El Rayes et al., 2019).

Safety And Hazards

The safety data sheet for similar compounds like “Biphenyl” mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methylsulfanyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQHZYNDLXOCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-yl(methyl)sulfane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KX Tang, CM Wang, TH Gao, L Chen… - Advanced Synthesis …, 2019 - Wiley Online Library
Transition metal‐catalyzed direct functionalization of C−H bonds is an economical and efficient way to construct complex molecules that is currently attracting tremendous attention. In …
Number of citations: 74 onlinelibrary.wiley.com
T Yamamoto, M Ammam, SA Roberts, GS Wilson… - Tetrahedron, 2016 - Elsevier
S-tert-Butyl m-terphenyl thioethers have been efficiently synthesized by Suzuki–Miyaura coupling reactions with 2,6-dibromo-S-tert-butylthio benzene. Selective monocoupling could be …
Number of citations: 4 www.sciencedirect.com
SA Kerns - 2016 - repositories.lib.utexas.edu
Herein reported is the design and synthesis of a novel ligand architecture for the development of synthetic model complexes of mono–[Fe] hydrogenase. The ligand utilizes a …
Number of citations: 2 repositories.lib.utexas.edu
BR Kusuma, L Zhang, T Sundstrom… - Journal of medicinal …, 2012 - ACS Publications
Compound 2 (KU-32) is a first-generation novologue (a novobiocin-based, C-terminal, heat shock protein 90 (Hsp90) inhibitor) that decreases glucose-induced death of primary …
Number of citations: 57 pubs.acs.org
SA Kerns - 2020 - repositories.lib.utexas.edu
The metalloenzyme [Fe]-hydrogenase (Hmd) is present in methanogenic archaea and catalyzes the activation of dihydrogen (H₂) and hydride (H⁻) transfer to its pterin-like substrate, …
Number of citations: 0 repositories.lib.utexas.edu
YN Ma, CY Guo, Q Zhao, J Zhang, X Chen - Green Chemistry, 2018 - pubs.rsc.org
Herein, we report a metal-free and step-economic synthesis of dibenzothiazines from 2-biphenyl sulfides under mild reaction conditions. The reaction involves a sulfoximination of …
Number of citations: 33 pubs.rsc.org
YT Duan, ZX Wang - The Journal of Organic Chemistry, 2023 - ACS Publications
The ruthenium-catalyzed reaction of aryl methyl thioethers with vinylaziridines affords ortho-position mono- or bis-allylation products depending on substituents on the phenyl rings of …
Number of citations: 3 pubs.acs.org
YN Ma, Y Bian, X Liu, J Zhang… - The Journal of Organic …, 2018 - ACS Publications
Herein, we report a metal-free and step-economic synthesis of iodo-dibenzothiazines from 2-biaryl sulfides under mild reaction conditions. The reaction involves sulfoximination of …
Number of citations: 15 pubs.acs.org
YN Ma, Y Gao, Y Jing, J Kang, J Zhang… - The Journal of Organic …, 2019 - ACS Publications
Herein, we report a metal-free radical tandem C–H amination and bromination reaction with dibromohydantoin (DBH) as both the amination and bromination reagents and water as the …
Number of citations: 16 pubs.acs.org

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